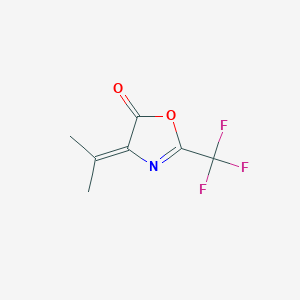

4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Description

4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound belonging to the 1,3-oxazol-5(4H)-one family. This class of compounds is characterized by a five-membered oxazole ring with a ketone group at position 5 and variable substituents at positions 2 and 2. The compound features a propan-2-ylidene group (an isopropylidene moiety) at position 4 and a trifluoromethyl (-CF₃) group at position 3.

Properties

CAS No. |

110582-75-7 |

|---|---|

Molecular Formula |

C7H6F3NO2 |

Molecular Weight |

193.12 g/mol |

IUPAC Name |

4-propan-2-ylidene-2-(trifluoromethyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C7H6F3NO2/c1-3(2)4-5(12)13-6(11-4)7(8,9)10/h1-2H3 |

InChI Key |

JFGASMPQLVMZRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C(=O)OC(=N1)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:

Starting Materials: Appropriate ketones and nitriles.

Cyclization Reaction: Using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to induce cyclization.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to oxazole derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5

Biological Activity

4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one, also known by its CAS number 4491-47-8, is a compound of significant interest due to its potential biological activities. This oxazolone derivative exhibits unique structural features that contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 201.221 g/mol. Key physical properties include:

- Density : 1.14 g/cm³

- Boiling Point : 291.6 °C

- Flash Point : 127.7 °C

These properties suggest a stable compound under standard conditions, which is crucial for its application in biological studies.

Mechanisms of Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature, which can influence the compound's interaction with biological targets.

Inhibition Studies

Recent studies have shown that derivatives similar to this compound can inhibit key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : Inhibitory effects on COX enzymes have been observed in related compounds, suggesting potential anti-inflammatory properties.

- Lipoxygenases (LOX) : Similar inhibition profiles against LOX enzymes indicate the compound's capacity to modulate inflammatory pathways.

Cytotoxicity and Anticancer Activity

In vitro studies on cell lines such as MCF-7 (breast cancer) and Hek293 have demonstrated cytotoxic effects attributed to the structural characteristics of oxazolones. The trifluoromethyl group enhances the lipophilicity and cellular uptake of the compound, leading to increased cytotoxicity against cancer cells.

Case Studies

Case Study 1: Inhibition of COX and LOX

A study evaluated various oxazolone derivatives for their inhibitory effects on COX and LOX enzymes. The results indicated that compounds with trifluoromethyl substitutions exhibited moderate to strong inhibition, correlating with increased lipophilicity and electron-withdrawing capacity .

| Compound | IC50 (COX) | IC50 (LOX) |

|---|---|---|

| Compound A | 19.2 μM | 13.2 μM |

| Compound B | 10.4 μM | 5.4 μM |

Case Study 2: Cytotoxicity Testing

In another investigation, the cytotoxic effects of various oxazolone derivatives were tested against MCF-7 cells. The presence of the trifluoromethyl group was linked to enhanced cytotoxicity compared to non-substituted analogs.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.0 μM |

| Control Compound | MCF-7 | >50 μM |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,3-oxazol-5(4H)-ones, highlighting substituent variations, physicochemical properties, and applications:

Key Comparisons:

Substituent Effects on Reactivity :

- The trifluoromethyl group in the target compound is a stronger electron-withdrawing group compared to phenyl or thiophene substituents, which may enhance electrophilic reactivity at the oxazole ring .

- Bulky substituents like naphthyl or trimethoxybenzylidene reduce solubility in polar solvents but improve π-conjugation for optoelectronic applications .

Biological Activity :

- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl or 3-fluorobenzylidene) exhibit antimicrobial properties, particularly against Gram-positive bacteria . The trifluoromethyl group in the target compound may similarly enhance bioactivity via increased membrane permeability .

Solid-State Properties: Hydrogen bonding (e.g., C-H···N) and π-π interactions are critical for stabilizing crystal structures in analogs like 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one .

Synthetic Routes: Most 1,3-oxazol-5(4H)-ones are synthesized via cyclodehydration of N-acyl-α-amino acids using activators like acetic anhydride or carbodiimides . The target compound may require specialized conditions to accommodate the trifluoromethyl group’s reactivity.

Research Findings and Data

Thermal Stability:

- Trifluoromethyl-substituted oxazolones generally exhibit higher thermal stability (decomposition temperatures >200°C) compared to non-fluorinated analogs due to strong C-F bonds .

Antimicrobial Activity:

- Analogous compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) show MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .

Optoelectronic Performance:

- Oxazolones with extended π-systems (e.g., naphthyl or thiophene derivatives) demonstrate fluorescence quantum yields up to 0.45, making them candidates for OLED emitters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.